Differential Gram-Negative Antibacterial Activity: 61338-30-5 Shows 2-Fold Higher Potency Against E. coli Compared to S. aureus
The target compound 61338-30-5 demonstrates a preferential antibacterial activity profile against Gram-negative Escherichia coli (MIC: 16 μg/mL) compared to Gram-positive Staphylococcus aureus (MIC: 32 μg/mL), representing a 2-fold selectivity window . This Gram-negative bias distinguishes it from the broader quinoline-3-carbonitrile class, where many derivatives exhibit primarily Gram-positive activity without this differential [1]. The compound also shows moderate antifungal activity against Candida albicans (MIC: 64 μg/mL), albeit with lower potency than its antibacterial effects .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | E. coli: 16 μg/mL; S. aureus: 32 μg/mL; C. albicans: 64 μg/mL |
| Comparator Or Baseline | Class-level baseline: most quinoline-3-carbonitrile derivatives exhibit comparable or higher activity against Gram-positive strains than Gram-negative |
| Quantified Difference | 2-fold selectivity for Gram-negative E. coli over Gram-positive S. aureus |
| Conditions | Standard broth microdilution MIC assay |
Why This Matters
This Gram-negative selectivity profile may inform prioritization in screening cascades targeting Gram-negative pathogens, where membrane penetration is often rate-limiting.
- [1] Khan, S.A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. View Source
